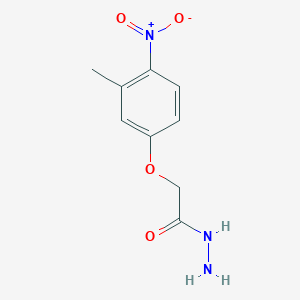

2-(3-Methyl-4-nitrophenoxy)acetohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-6-4-7(16-5-9(13)11-10)2-3-8(6)12(14)15/h2-4H,5,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHLJVYNDYJHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366291 | |

| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588679-98-5 | |

| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 3 Methyl 4 Nitrophenoxy Acetohydrazide and Its Derivatives

Synthetic Approaches to 2-(3-Methyl-4-nitrophenoxy)acetohydrazide and Related Aryloxoacetohydrazides

The construction of this compound is a multi-step process that begins with the synthesis of an aryloxyacetate precursor, which is then converted to the final hydrazide.

The foundational step in synthesizing the target compound is the preparation of its corresponding ester, typically ethyl 2-(3-methyl-4-nitrophenoxy)acetate. This is most commonly achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.

In a typical procedure for a related compound, 4-nitrophenol (B140041) is reacted with ethyl bromoacetate (B1195939) in a polar aprotic solvent like acetone (B3395972) or DMF, with a weak base such as potassium carbonate (K₂CO₃) to facilitate the deprotonation of the phenol. mdpi.com The reaction mixture is heated to drive the Sₙ2 reaction to completion. wikipedia.org For the synthesis of the specific precursor for this compound, 3-methyl-4-nitrophenol (B363926) would be used as the starting phenol.

Alternative and often more efficient methods utilize microwave irradiation to accelerate the reaction, significantly reducing reaction times from hours to minutes. tandfonline.comniscpr.res.in Phase transfer catalysts (PTC) like tetra-n-butylammonium hydrogen sulfate (B86663) can also be employed to enhance the reaction rate and yield, particularly in solid-liquid phase reactions. niscpr.res.inunishivaji.ac.in

Table 1: Selected Methods for the Synthesis of Aryloxyacetate Precursors

| Method | Starting Materials | Reagents & Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Williamson Ether Synthesis | Substituted Phenol, Ethyl bromoacetate | K₂CO₃, Acetone or DMF, Reflux (8-12 h) | Well-established, reliable | mdpi.com |

| Microwave-Assisted Synthesis | Substituted Phenol, Chloroacetic acid | NaOH, Bentonite support, Microwave irradiation (5 min) | Rapid reaction times, high yields | tandfonline.com |

| Phase Transfer Catalysis (PTC) | Aryloxyacetic acid, Methyl iodide | Tetra-n-butyl ammonium (B1175870) hydrogen sulfate, NaOH, CH₂Cl₂, Reflux (2-4 h) | High efficiency, catalyst recovery | unishivaji.ac.in |

The conversion of the aryloxyacetate ester to the corresponding acetohydrazide is accomplished through a process called hydrazinolysis. This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OR) with a hydrazine (B178648) moiety (-NHNH₂).

The standard procedure involves refluxing the synthesized ester, such as ethyl 2-(3-methyl-4-nitrophenoxy)acetate, with an excess of hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, most commonly ethanol (B145695) or methanol. tandfonline.comchemicalbook.comresearchgate.net The reaction is typically carried out for several hours. Upon completion, the reaction mixture is cooled, and the product, this compound, often precipitates out of the solution as a solid and can be purified by recrystallization. chemicalbook.com Microwave irradiation has also been effectively used to shorten the reaction time for this step to as little as one minute. tandfonline.com

General Reaction Scheme: Ar-O-CH₂-COOR' + N₂H₄·H₂O → Ar-O-CH₂-CONHNH₂ + R'OH + H₂O

This transformation is highly efficient and is a widely applied method for the synthesis of a vast array of aroylhydrazides and their analogues.

Post-Synthetic Derivatization Strategies

The presence of the reactive terminal -NH₂ group in the acetohydrazide moiety makes this compound a versatile building block for the synthesis of a wide range of derivatives, including Schiff bases, various heterocyclic systems, and metal complexes.

One of the most common derivatization strategies involves the condensation reaction between the terminal amino group of the hydrazide and the carbonyl group of various aldehydes or ketones. ijpsr.comresearchgate.net This reaction, typically catalyzed by a few drops of a strong acid like glacial acetic acid, results in the formation of N'-substituted hydrazones, a class of compounds also known as Schiff bases.

The reaction is generally performed by refluxing equimolar amounts of the acetohydrazide and the desired carbonyl compound in an alcoholic solvent. The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization. This method allows for the introduction of a wide variety of substituents (R¹ and R²) onto the hydrazide backbone, enabling the systematic modification of the molecule's steric and electronic properties.

General Reaction Scheme: Ar-O-CH₂-CONHNH₂ + R¹(R²)C=O → Ar-O-CH₂-CONHN=C(R¹)R² + H₂O

A diverse library of Schiff bases has been synthesized from various aryloxyacetohydrazides, incorporating aromatic, heterocyclic, and aliphatic aldehydes and ketones. ijpsr.comresearchgate.netekb.eg

The acetohydrazide scaffold is a valuable precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles, which are prominent motifs in medicinal chemistry.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acetohydrazide derivatives can be achieved through several routes. A common method involves the oxidative cyclization of the intermediate N'-substituted hydrazones (Schiff bases). nih.govnih.gov Reagents like iodine in the presence of yellow mercuric oxide, or chloramine-T can effect this transformation. nih.govnih.gov Another pathway involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed from the reaction of the acetohydrazide with an acid chloride or carboxylic acid. organic-chemistry.orgopenmedicinalchemistryjournal.com Dehydrating agents such as phosphorus oxychloride (POCl₃) are frequently used for this purpose. luxembourg-bio.com

Table 2: Common Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazide Derivatives

| Precursor | Reagent/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| N'-Acylhydrazones (Schiff Bases) | Iodine, Yellow Mercuric Oxide | Oxidative Cyclization | nih.gov |

| N'-Acylhydrazones (Schiff Bases) | Chloramine-T | Oxidative Cyclization | nih.gov |

| N,N'-Diacylhydrazines | Phosphorus Oxychloride (POCl₃) | Cyclodehydration | luxembourg-bio.com |

| Acylhydrazides | Carbon disulfide, KOH | Cyclization (forms oxadiazole-thiones) |

Pyrazole (B372694) Derivatives: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govslideshare.net In the context of this compound, it can act as the hydrazine component. For instance, reaction with various β-diketones or α,β-unsaturated ketones under acidic or basic conditions can lead to the formation of N-substituted pyrazole rings. nih.govrjptonline.org The specific reaction conditions and the nature of the dicarbonyl substrate determine the final substitution pattern on the pyrazole ring. researchgate.net

The hydrazide moiety (-CONHNH₂) contains multiple heteroatoms (oxygen and nitrogen) with lone pairs of electrons, making it an excellent chelating ligand for a variety of metal ions. semanticscholar.orgresearchgate.net this compound and its Schiff base derivatives can coordinate with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) to form stable coordination complexes. researchgate.netkoreascience.krsapub.org

The synthesis of these complexes is generally straightforward, involving the reaction of the hydrazide ligand with a metal salt (e.g., chloride, acetate, or sulfate) in a suitable solvent like ethanol or methanol. semanticscholar.orgkoreascience.kr The ligand can coordinate to the metal center in different ways. In its neutral keto form, it typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen. koreascience.kr Under basic conditions, the hydrazide can deprotonate and coordinate in its enol form, acting as an anionic ligand and coordinating through the enolic oxygen and the azomethine nitrogen. koreascience.kr The resulting complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. semanticscholar.orgresearchgate.net

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Methyl 4 Nitrophenoxy Acetohydrazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For hydrazide derivatives, ¹H and ¹³C NMR provide definitive information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a hydrazide derivative typically displays distinct signals for aromatic protons, methyl protons, methylene (B1212753) protons of the acetohydrazide moiety, and labile NH and NH₂ protons. For instance, in the related compound N′-(4-methyl-2-nitrophenyl)benzohydrazide, signals for the methyl group (CH₃) appear as a singlet around δ 2.33 ppm. mdpi.com Aromatic protons resonate in the downfield region (δ 7.0–8.5 ppm), with their splitting patterns and coupling constants (J) revealing their substitution pattern on the phenyl rings. The amide (CONH) and hydrazone (NH) protons are often observed as singlets in the far downfield region (δ 9.0–12.0 ppm) and their signals can be confirmed by D₂O exchange. mdpi.comsapub.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the hydrazide group is characteristically found in the highly deshielded region of the spectrum, typically around δ 167 ppm. mdpi.com Carbons of the aromatic rings appear in the δ 110–150 ppm range, with their specific chemical shifts influenced by the electronic effects of the substituents (e.g., nitro and methyl groups). The methyl carbon provides a signal in the upfield region, often around δ 20 ppm. mdpi.com

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity within the molecule. COSY spectra reveal proton-proton couplings, helping to assign protons in complex spin systems, particularly within the aromatic rings. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Hydrazide Derivative, N′-(4-methyl-2-nitrophenyl)benzohydrazide mdpi.com

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] | ¹³C NMR (CDCl₃, 400 MHz) δ [ppm] |

| CH₃ | 2.33 (s, 3H) | 20 |

| Aromatic CH | 7.10 (d, 1H, J = 8.6 Hz) | 115, 126, 127, 129, 132, 133, 137, 143 |

| 7.32 (d, 1H, J = 6.7 Hz) | ||

| 7.52 (t, 2H, J = 7.3 Hz) | ||

| 7.62 (t, 1H, J = 7.7 Hz) | ||

| 7.89 (d, 2H, J = 7.4 Hz) | ||

| 8.01 (s, 1H) | ||

| 8.06 (s, 1H) | ||

| NH | 9.03 (s, 1H) | |

| C=O | - | 167 |

Note: Data is for N′-(4-methyl-2-nitrophenyl)benzohydrazide, a structural analog. The exact chemical shifts for 2-(3-methyl-4-nitrophenoxy)acetohydrazide may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound and its derivatives shows a series of characteristic absorption bands that confirm its structure.

N-H Stretching: The hydrazide moiety exhibits characteristic N-H stretching vibrations. The NH₂ group typically shows two bands in the 3200–3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretching, while the secondary amide (CONH) shows a single band in the same region. sapub.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is a prominent feature, usually appearing in the range of 1650–1680 cm⁻¹. sapub.org

N-O Stretching: The nitro (NO₂) group is identified by two strong stretching vibrations: an asymmetric stretch typically around 1500–1560 cm⁻¹ and a symmetric stretch around 1330–1370 cm⁻¹. nih.gov

C-O Stretching: The aryl ether linkage (Ar-O-CH₂) gives rise to C-O stretching bands, typically found in the 1200–1260 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. nih.gov

Table 2: Typical FTIR Absorption Bands for Hydrazide Derivatives

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | 3170 - 3300 | sapub.org |

| O-H (Phenolic, if present) | Stretching | 3400 - 3500 | sapub.org |

| C-H (Aromatic) | Stretching | > 3000 | nih.gov |

| C-H (Aliphatic) | Stretching | < 3000 | nih.gov |

| C=O (Amide I) | Stretching | 1650 - 1680 | sapub.org |

| N-O (Nitro, asymmetric) | Stretching | 1500 - 1560 | nih.gov |

| N-O (Nitro, symmetric) | Stretching | 1330 - 1370 | nih.gov |

| C-O (Aryl Ether) | Stretching | 1200 - 1260 | nih.gov |

| N-N | Stretching | 1070 | epa.gov |

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition of the synthesized compound. For N′-(4-methyl-2-nitrophenyl)benzohydrazide, the calculated m/z for the [M+H]⁺ ion is 272.1035, with an experimental finding of 272.1039, confirming the molecular formula C₁₄H₁₃N₃O₃. mdpi.com

The fragmentation pattern observed in the mass spectrum offers clues to the compound's structure. Common fragmentation pathways for hydrazide derivatives include the cleavage of the N-N bond, the N-C bond, and losses of small molecules like H₂O, CO, and NO₂. The identification of fragment ions helps to piece together the different components of the molecular structure.

Table 3: Representative High-Resolution Mass Spectrometry Data

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |

| N′-(4-methyl-2-nitrophenyl)benzohydrazide | C₁₄H₁₃N₃O₃ | [M+H]⁺ | 272.1035 | 272.1039 | mdpi.com |

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | C₂₁H₂₆N₂O₅ | [M-H]⁺ | 387.2 | 387.3 | nih.gov |

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and torsion angles. This technique allows for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. In many hydrazide structures, intermolecular N-H···O hydrogen bonds are a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

Table 4: Representative Crystallographic Data for a Hydrazide Derivative, N′-(4-methyl-2-nitrophenyl)benzohydrazide mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 16.3097(4) |

| b (Å) | 4.89340(10) |

| c (Å) | 32.4384(6) |

| β (°) | 99.862(2) |

| Volume (ų) | 2550.65(10) |

| Z | 8 |

Complementary Analytical Techniques for Compositional Verification (e.g., Elemental Analysis)

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

For example, for the derivative 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (C₂₁H₂₆N₂O₅), the calculated elemental composition is C, 65.27%; H, 6.78%; N, 7.25%. The experimentally found values were C, 64.83%; H, 6.64%; N, 7.00%, which are in close agreement. nih.gov

Table 5: Representative Elemental Analysis Data

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| N'-(2-hydroxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | C₁₈H₁₄N₂O₅ | C | 63.90 | 63.88 | |

| H | 4.17 | 4.19 | |||

| N | 8.28 | 8.24 | |||

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | C₂₁H₂₆N₂O₅ | C | 65.27 | 64.83 | nih.gov |

| H | 6.78 | 6.64 | nih.gov | ||

| N | 7.25 | 7.00 | nih.gov |

V. Investigation of Biological Activities and Structure Activity Relationship Sar Studies of 2 3 Methyl 4 Nitrophenoxy Acetohydrazide Derivatives

General Principles and Methodologies in Hydrazide SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For hydrazide derivatives, SAR studies typically involve a systematic investigation of how different substituents and structural modifications influence their biological efficacy.

Methodologies employed in these studies often include:

Synthesis of Analogues: A series of derivatives of the lead compound, in this case, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, would be synthesized. This involves modifying various parts of the molecule, such as the phenyl ring (e.g., altering the position and nature of substituents like the methyl and nitro groups) and the hydrazide moiety (e.g., creating hydrazone derivatives by reacting the acetohydrazide with various aldehydes and ketones).

Biological Screening: The synthesized compounds are then tested for specific biological activities. For antimicrobial SAR, this would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi. For anti-inflammatory SAR, assays to measure the inhibition of specific enzymes like cyclooxygenases (COX) would be performed to determine the IC50 values.

Data Analysis: The biological activity data is then correlated with the structural features of the compounds. This analysis helps in identifying the key structural motifs (pharmacophores) responsible for the observed activity and understanding the influence of various physicochemical properties (e.g., electronic effects, steric factors, lipophilicity) on the biological response. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are often used to further elucidate these relationships and to guide the design of more potent analogues.

While these are the standard methodologies, no specific SAR studies focused on this compound derivatives were found in the available scientific literature.

Antimicrobial Activity and Mechanistic Insights

Although hydrazones, a class of compounds derived from hydrazides, are known to possess a wide range of antimicrobial activities, specific data for derivatives of this compound is not publicly available. The following subsections describe the general antibacterial and antifungal potential of related compound classes.

Research on various hydrazide-hydrazone derivatives has demonstrated their potential as antibacterial agents. The mode of action is often attributed to the azometine group (-CONH-N=C-), which is a common feature in many biologically active hydrazones. The antibacterial spectrum and efficacy are typically influenced by the nature of the substituents on the aromatic rings. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule and its ability to interact with bacterial targets.

However, no specific studies detailing the antibacterial efficacy, spectrum of activity, or MIC values for derivatives of this compound against various bacterial strains could be located.

Similar to their antibacterial properties, hydrazone derivatives have also been investigated for their antifungal potential. The mechanisms of action can be diverse. Some compounds induce apoptosis (programmed cell death) in fungal cells, while others interfere with essential biosynthetic pathways. A key target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.

Despite the known antifungal properties of other hydrazones, there is no available research that specifically investigates the antifungal efficacy or the mechanisms of action of this compound derivatives.

The hydrazide functional group is notably present in isoniazid, a frontline drug for the treatment of tuberculosis. This has spurred interest in the antimycobacterial potential of other hydrazide derivatives. The nitro group, present in the subject compound, is also a feature of some potent antitubercular agents, where it is often involved in the bioactivation of the drug within the mycobacterial cell.

Nevertheless, a review of the scientific literature did not reveal any studies specifically evaluating the antimycobacterial activity of this compound or its derivatives, nor any identification of their potential molecular targets in mycobacteria.

Anti-Inflammatory Potential and Molecular Targets

Hydrazide and hydrazone scaffolds are present in a variety of compounds with anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) is a crucial enzyme that mediates the production of prostaglandins, which are key players in the inflammatory response. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Many heterocyclic compounds containing nitrogen and oxygen have been explored as potential COX-2 inhibitors.

While the general class of compounds to which this compound belongs has been investigated for anti-inflammatory properties, there is a lack of specific data on the COX-2 inhibitory activity (such as IC50 values) for this particular compound or its derivatives in the published scientific literature. Therefore, no data table can be provided for its anti-inflammatory potential.

Antioxidant Capacity and Radical Scavenging Mechanisms

The antioxidant properties of this compound derivatives are a key area of research, focusing on their ability to neutralize harmful free radicals and modulate the activity of enzymes involved in oxidative stress.

The capacity of these derivatives to scavenge free radicals is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method to assess antioxidant activity. mdpi.commdpi.com In this test, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured to determine the scavenging capacity. mdpi.comresearchgate.net

Studies on hydrazone derivatives, which are structurally related to acetohydrazides, have shown significant radical scavenging activities. researchgate.netmdpi.com For instance, a series of thiocarbohydrazone derivatives demonstrated potent radical scavenging, with some compounds showing higher activity than the standard antioxidant butylated hydroxytoluene (BHT). arxiv.org The scavenging potential is often influenced by the specific chemical groups attached to the core structure. mdpi.comnih.gov For example, hydroxybenzylidene hydrazines containing multiple hydroxyl groups in the benzylidene portion of the molecule were found to be the most effective radical scavengers. mdpi.com The presence of phenolic OH groups and the NH group of the hydrazone are considered crucial for the antiradical activity. researchgate.net

Other assays used to evaluate radical scavenging include the 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) and galvinoxyl radical (GOR) tests. mdpi.com Similar to the DPPH assay, these methods rely on the ability of the antioxidant to react with and neutralize a chromogenic radical. mdpi.commdpi.com Molecules with multiple hydroxyl groups have shown high scavenging activities in these assays as well. mdpi.com

Table 1: Radical Scavenging Activity of Selected Hydrazone Derivatives This table is representative of data found for structurally similar compounds.

| Compound | Assay | IC50 / SC50 (µM) | Reference Compound | IC50 / SC50 (µM) |

|---|---|---|---|---|

| Hydrazone Derivative 1 | DPPH | 24.2 ± 0.12 | BHT | 128.8 ± 2.1 |

| Hydrazone Derivative 2 | DPPH | < Ascorbic Acid | Ascorbic Acid | 12.55 |

IC50/SC50: The concentration required to scavenge 50% of the radicals. Source: Synthesized from data in mdpi.comarxiv.org

Beyond direct radical scavenging, derivatives of this compound can exert antioxidant effects by inhibiting pro-oxidant enzymes like myeloperoxidase (MPO) and 5-lipoxygenase (5-LOX).

Myeloperoxidase is an enzyme found in neutrophils that produces hypochlorous acid (HOCl), a highly reactive oxidant involved in inflammation and tissue damage. Inhibition of MPO is a therapeutic strategy to reduce oxidative stress in various inflammatory diseases. nih.gov Hydrazines and related compounds have been investigated as MPO inhibitors. nih.gov Some inhibitors act by converting the enzyme to an inactive state, thereby preventing the generation of harmful oxidants. nih.gov

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. biorxiv.orgresearchgate.net Inhibition of 5-LOX is a target for treating inflammatory conditions like asthma. nih.gov Hydrazone derivatives and other structurally similar compounds have been designed and evaluated as 5-LOX inhibitors. nih.govchemrxiv.org The inhibitory mechanism can vary, with some compounds acting as redox inhibitors, while others compete with the natural substrate, arachidonic acid, at the enzyme's active site. biorxiv.org Studies have identified potent 5-LOX inhibitors among various heterocyclic compounds, demonstrating that the core structure and its substituents play a critical role in determining inhibitory efficacy. researchgate.netresearcher.life

Table 2: Pro-oxidant Enzyme Inhibition by Related Compounds This table is representative of data found for structurally similar compounds.

| Compound Type | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Thioxanthine Derivative | MPO | 0.007 | Irreversible inhibitor. |

| Isoxazole Derivative | 5-LOX | 8.47 | Potent inhibitory effect. biorxiv.org |

IC50: The concentration required to inhibit 50% of the enzyme's activity. Source: Synthesized from data in biorxiv.orgresearcher.life

Antitumor/Anticancer Activity and Cellular Pathway Modulation

The investigation into acetohydrazide derivatives has also uncovered significant potential for anticancer applications, primarily through the inhibition of cancer cell growth and modulation of cellular pathways that regulate proliferation.

Numerous studies have demonstrated the cytotoxic effects of acetohydrazide and hydrazone derivatives against a variety of human cancer cell lines in vitro. nih.govnih.govmdpi.com The antiproliferative activity is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. openmedicinalchemistryjournal.comspandidos-publications.com

Derivatives have shown efficacy against cell lines such as breast cancer (MCF-7, MDA-MB-231), lung carcinoma (A549), liver cancer (HepG-2), and glioblastoma (U-87). nih.govopenmedicinalchemistryjournal.comresearchgate.netmdpi.com The potency of these compounds, often expressed as IC50 (the concentration required to inhibit 50% of cell growth), can vary significantly based on the specific chemical structure and the cancer cell line being tested. nih.govopenmedicinalchemistryjournal.com For example, certain N-alkyl-nitroimidazole compounds, which share the nitroaromatic feature, exhibited potent activity against breast and lung tumor cells. openmedicinalchemistryjournal.com Similarly, hybrid molecules incorporating a 4-thiazolidinone (B1220212) ring with a nitrophenyl substituent showed high cytotoxicity against leukemia, colon cancer, and melanoma cell lines. mdpi.com Structure-activity relationship (SAR) analysis often reveals that specific substituents on the aromatic rings are crucial for enhancing anticancer activity. spandidos-publications.commdpi.com

Table 3: In Vitro Anticancer Activity of Structurally Related Hydrazone and Nitroaromatic Derivatives This table is representative of data found for structurally similar compounds.

| Compound | Cell Line | Activity (IC50/GI50 in µM) |

|---|---|---|

| Thienopyrimidine-hydrazone Derivative | A549 (Lung) | 10-20 |

| Thienopyrimidine-hydrazone Derivative | HeLa (Cervical) | 10-20 |

| N-ethyl-nitroimidazole | MDA-MB231 (Breast) | < 16.7 |

| N-methyl-nitroimidazole | A549 (Lung) | < 16.7 |

IC50/GI50: The concentration required to cause 50% inhibition of cell growth. Source: Synthesized from data in nih.govopenmedicinalchemistryjournal.commdpi.com

The mechanism behind the antiproliferative effects of these compounds often involves interference with the cell cycle. The cell cycle is controlled by a family of enzymes called cyclin-dependent kinases (CDKs), which, when activated by cyclin proteins, drive the cell through its different phases of growth and division. nih.gov Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for anticancer drugs. mdpi.comnih.gov

Research has identified hydrazone derivatives that act as inhibitors of specific CDKs. nih.gov For instance, 2-phenylimino-3-alkyl-4-thiazolidinone derivatives were found to inhibit CDK1/cyclin B, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). spandidos-publications.com Similarly, novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues were developed as inhibitors of CDK4. nih.gov By blocking the activity of these key regulatory kinases, the compounds prevent cancer cells from progressing through the cell cycle, thereby halting their proliferation. nih.gov

Vi. Advanced Applications in Materials Science and Coordination Chemistry

Role of Hydrazide Moieties as Ligands in Metal-Organic Frameworks and Complexes

The hydrazide functional group (-CONHNH₂) is a cornerstone of coordination chemistry, capable of acting as a versatile ligand for a wide range of metal ions. at.ua Hydrazides and their derivatives, hydrazones, which are formed by the condensation of hydrazides with aldehydes or ketones, possess multiple donor sites, primarily the carbonyl oxygen and the terminal amino nitrogen. mtct.ac.in This allows them to function as bidentate or tridentate ligands, forming stable five- or six-membered chelate rings with metal centers. at.uajptcp.com

In the case of 2-(3-methyl-4-nitrophenoxy)acetohydrazide, the hydrazide moiety can coordinate with metal ions in several ways. In its neutral (keto) form, it typically acts as a bidentate ligand, binding through the carbonyl oxygen and the primary amine nitrogen. mtct.ac.in Upon deprotonation in solution, it can switch to its enol form, where the coordination occurs through the enolate oxygen and the azomethine nitrogen, a process that can alter the electronic and steric properties of the resulting complex. mtct.ac.in

This versatile coordinating ability is fundamental to the construction of both discrete metal complexes and extended structures like Metal-Organic Frameworks (MOFs). mdpi.commdpi.comespublisher.com MOFs are crystalline porous materials built from metal ions or clusters linked by organic ligands. espublisher.com The directional and strong bonding provided by hydrazide-type ligands can be exploited to design MOFs with specific topologies and functionalities. researchgate.net The nitro group on the phenyl ring of this compound can further influence the properties of these materials by participating in dipole-quadrupole interactions, potentially enhancing gas sorption capabilities, or by acting as a Lewis acidic site for catalysis. researchgate.net

The coordination versatility of hydrazide-based ligands is summarized in the table below.

| Ligand Type | Coordination Mode | Donor Atoms | Resulting Structure |

| Hydrazide (keto form) | Bidentate | Carbonyl Oxygen, Amine Nitrogen | 5-membered chelate ring |

| Hydrazide (enol form) | Bidentate | Enolate Oxygen, Azomethine Nitrogen | 5-membered chelate ring |

| Hydrazone Derivative | Bidentate/Tridentate | Oxygen, Nitrogen, other heteroatoms | Stable metal complexes |

Catalytic Applications of Hydrazide-Metal Complexes

The formation of coordination complexes between hydrazide-derived ligands and transition metals can generate catalytically active species. researchgate.net The metal center in such complexes can act as a Lewis acid, activating substrates for a variety of organic transformations. The ligand framework, derived from a molecule like this compound, plays a crucial role by modulating the steric and electronic environment of the metal ion, thereby influencing the catalyst's activity, selectivity, and stability. jocpr.com

Hydrazone-metal complexes have been investigated for a range of catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netsemanticscholar.org The presence of the imine (-C=N-) bond in hydrazone derivatives is key to their electronic properties and their ability to stabilize various oxidation states of the coordinated metal ion. The specific substituents on the organic ligand, such as the electron-withdrawing nitro group and the electron-donating methyl group in this compound, can fine-tune the electron density at the metal center, impacting its catalytic performance. For instance, an electron-withdrawing group can enhance the Lewis acidity of the metal, making it a more effective catalyst for reactions like Friedel-Crafts alkylation or cyanosilylation. researchgate.net

Development of Functional Materials

The unique chemical properties of this compound and its derivatives are being harnessed to create a new generation of functional materials with tailored properties for specific applications.

A significant application in materials science is the use of dynamic, non-covalent bonds to create tough and self-healing soft materials. The coordination between hydrazide ligands and transition metal ions provides a robust yet reversible cross-linking mechanism for reinforcing polymer networks, particularly hydrogels. researchgate.netnih.gov

In this approach, hydrazide functionalities are incorporated into polymer chains. The addition of metal ions, such as Zn(II), leads to the formation of dynamic coordination complexes that act as physical cross-links. researchgate.net These bonds are strong enough to impart high strength and toughness to the hydrogel but can break and reform under stress. This dynamic nature allows for efficient energy dissipation, preventing catastrophic failure and enabling self-recovery properties. researchgate.netnih.gov The amine group of the hydrazide that is not involved in coordination remains available for further chemical modifications, such as surface functionalization via Schiff base reactions, without compromising the bulk mechanical properties of the material. nih.gov

Table Comparing Mechanical Properties of Hydrogels

| Cross-linking Mechanism | Bond Type | Energy Dissipation | Mechanical Properties | Self-Recovery |

|---|---|---|---|---|

| Covalent Bonds | Irreversible | Low | Brittle, low toughness | No |

Organic molecules with large second-order hyperpolarizability (β) are of great interest for applications in nonlinear optics (NLO), including optical switching and data storage. nih.gov Hydrazone derivatives have emerged as a promising class of materials for NLO applications. epfl.chacs.org Their structure, often featuring a π-conjugated system connecting an electron-donating group to an electron-accepting group, is key to their NLO response.

Derivatives of this compound are well-suited for this purpose. The nitro group (-NO₂) is a powerful electron-withdrawing group, while other parts of the molecule can be modified to act as electron donors. nih.gov This intramolecular charge-transfer character is a prerequisite for high molecular hyperpolarizability. researchgate.net The delocalization of π-electrons across the hydrazone bridge facilitates this charge transfer, leading to significant NLO properties. Materials based on these hydrazone derivatives are being explored for use in optoelectronic devices such as LEDs and solar cells. numberanalytics.com

| Molecular Feature | Role in NLO Properties | Example from Compound |

| Electron-Withdrawing Group | Creates charge asymmetry | Nitro (-NO₂) group |

| π-Conjugated Bridge | Facilitates electron delocalization | Hydrazone (-C=N-NH-C=O) linkage |

| Electron-Donating Group | Pushes electron density | Can be introduced via modification |

The rise of antibiotic-resistant microorganisms has created a pressing need for new antimicrobial materials. nih.govmdpi.com Textiles are a common medium for microbial growth and transmission, making the development of antimicrobial fabrics a key area of research. researchgate.netnih.govnih.gov Hydrazide-hydrazone derivatives have demonstrated a wide range of biological activities, including potent antibacterial and antifungal properties. nih.govmdpi.comresearchgate.net

The functionalization of textiles, such as cotton, with hydrazide derivatives and their metal complexes can impart durable antimicrobial characteristics. nih.gov The mechanism of action is often attributed to the azomethine group (-N=CH-), and the biological activity is frequently enhanced upon chelation with metal ions. mdpi.com A derivative of this compound could be synthesized and then grafted onto the surface of a cellulosic fabric. Subsequent treatment with a solution of a metal salt (e.g., copper, zinc, or silver salts) would form metal complexes in situ, creating a textile that actively inhibits the growth of bacteria and fungi. nih.gov This approach offers a promising strategy for producing medical textiles, protective clothing, and hygienic home furnishings. nih.gov

Vii. Prospective Research Directions and Innovation in 2 3 Methyl 4 Nitrophenoxy Acetohydrazide Research

Design and Synthesis of Next-Generation Analogues with Tuned Properties

The inherent structure of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide provides a fertile ground for the design and synthesis of novel analogues with finely tuned physicochemical and biological properties. Future research can systematically explore the modification of its core moieties to enhance efficacy, selectivity, and application-specific characteristics.

Furthermore, modifications to the acetohydrazide side chain present another avenue for innovation. The synthesis of N'-substituted derivatives, through condensation reactions with a diverse library of aldehydes and ketones, can yield a wide array of hydrazone analogues. These modifications can be leveraged to alter lipophilicity, introduce new pharmacophores, and create compounds with tailored biological activities.

| Parent Compound | Potential Modification Site | Example Substituent | Anticipated Property Change |

| This compound | Aromatic Ring (Position 5 or 6) | Halogens (F, Cl, Br) | Increased lipophilicity, potential for altered biological interactions |

| This compound | Aromatic Ring (Nitro group reduction) | Amino group (-NH2) | Increased polarity, potential for new hydrogen bonding interactions |

| This compound | Hydrazide moiety (N'-substitution) | Aromatic aldehydes | Formation of hydrazones with extended conjugation, potential for enhanced biological activity |

| This compound | Hydrazide moiety (N'-substitution) | Heterocyclic ketones | Introduction of new pharmacophoric elements |

Advanced Computational Prediction of Novel Activities and Interactions

The integration of advanced computational chemistry techniques offers a powerful tool for accelerating the discovery and development of novel applications for this compound and its derivatives. In silico methods can provide valuable insights into the molecule's potential biological activities and interaction mechanisms at the atomic level, guiding the rational design of next-generation analogues.

Molecular Docking and Virtual Screening: Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound and its virtual library of analogues against a wide range of biological targets, such as enzymes and receptors. This approach can help identify potential therapeutic targets and prioritize compounds for synthesis and experimental validation.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be utilized to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can provide a deeper understanding of the structure-activity relationships and guide the design of analogues with optimized electronic properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of this compound analogues and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

| Computational Method | Application to this compound Research | Predicted Outcome |

| Molecular Docking | Screening against a panel of cancer-related protein targets. | Identification of potential anti-cancer activity and specific protein interactions. |

| Density Functional Theory (DFT) | Calculation of molecular electrostatic potential and frontier molecular orbitals. | Understanding of reactive sites and potential for intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural descriptors of analogues with antimicrobial activity. | Predictive model for designing new analogues with enhanced antimicrobial potency. |

Integration of Hydrazide Chemistry into Multifunctional Materials Systems

The reactive nature of the hydrazide functional group makes this compound an attractive building block for the development of multifunctional materials. The ability of hydrazides to readily react with aldehydes and ketones to form stable hydrazone linkages provides a versatile "click chemistry" platform for the covalent attachment of this molecule to polymers, surfaces, and nanoparticles. researchgate.net

Polymer Functionalization: this compound can be grafted onto polymer backbones containing aldehyde or ketone functionalities. This can impart new properties to the base polymer, such as altered solubility, thermal stability, or the introduction of a bioactive component. Such functionalized polymers could find applications in coatings, adhesives, and biomedical devices.

Surface Modification: The immobilization of this compound onto surfaces, such as silica (B1680970) or gold, can be achieved through similar hydrazone bond formation. This can be used to create surfaces with tailored wettability, chemical reactivity, or biological recognition capabilities, with potential applications in sensors, chromatography, and biocompatible materials.

Nanoparticle Conjugation: The conjugation of this compound to nanoparticles (e.g., magnetic nanoparticles, quantum dots) can lead to the development of novel hybrid materials. These materials could be designed for applications in targeted drug delivery, bioimaging, and catalysis, where the properties of both the nanoparticle and the organic molecule are synergistically combined.

Exploration of Emerging Biological Targets for Therapeutic Development (pre-clinical stage)

While the full biological activity profile of this compound is yet to be elucidated, its structural motifs suggest the potential for interaction with a variety of biological targets. Future pre-clinical research should focus on a systematic exploration of its therapeutic potential in several key areas.

Antimicrobial Activity: The hydrazide and nitroaromatic moieties are present in a number of known antimicrobial agents. Pre-clinical studies could investigate the efficacy of this compound and its analogues against a broad spectrum of pathogenic bacteria and fungi. Mechanism of action studies would be crucial to identify the specific cellular targets and pathways affected.

Anticancer Potential: Many nitrophenoxy and hydrazide-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines. In vitro screening of this compound against a panel of human cancer cell lines, followed by in vivo studies in animal models, could reveal its potential as a novel anticancer agent.

Enzyme Inhibition: The hydrazide functionality can act as a coordinating group for metal ions in the active sites of metalloenzymes. Investigating the inhibitory activity of this compound against clinically relevant enzymes, such as carbonic anhydrases or matrix metalloproteinases, could open up new therapeutic avenues.

| Potential Therapeutic Area | Emerging Biological Target | Rationale for Investigation |

| Infectious Diseases | Bacterial DNA gyrase | The aromatic and hydrazide components may interact with the enzyme's active site. |

| Oncology | Tyrosine kinases | The nitrophenoxy scaffold is present in some kinase inhibitors. |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes | Hydrazide derivatives have been explored as anti-inflammatory agents. |

Q & A

Q. What are the common synthetic routes for 2-(3-Methyl-4-nitrophenoxy)acetohydrazide and its intermediates?

The compound is typically synthesized via hydrazinolysis of ester precursors followed by condensation with aldehydes. For example:

- Step 1 : Hydrazinolysis of ethyl 2-(substituted phenoxy)acetate derivatives (e.g., ethyl 2-(3-methyl-4-nitrophenoxy)acetate) with hydrazine hydrate in ethanol under reflux yields the acetohydrazide intermediate .

- Step 2 : Condensation of the acetohydrazide with aromatic/heterocyclic aldehydes in acetic acid or methanol/chloroform mixtures under reflux produces Schiff base derivatives. Reaction conditions (e.g., 5 hours at 100°C) significantly influence yields (e.g., 91% in methanol/chloroform) .

Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (methanol/ethanol).

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Elemental Analysis (CHNS) : Validates molecular formula and purity .

- 1H-NMR : Identifies hydrazide NH protons (δ 9–10 ppm), aromatic protons (δ 6–8 ppm), and methyl/nitro group signals .

- FTIR : Confirms C=O stretching (~1650 cm⁻¹), N–H bending (~1550 cm⁻¹), and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact .

- Ventilation : Employ fume hoods to minimize inhalation of dust/aerosols .

- Storage : Store in airtight containers away from ignition sources; nitro groups may pose explosion risks under heat .

- Spill Management : Collect spills with non-sparking tools and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the bioactivity or corrosion inhibition properties of this compound?

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, lower HOMO-LUMO gaps correlate with higher corrosion inhibition efficiency in acidic media .

- Molecular Docking : Model interactions with biological targets (e.g., viral proteases) using software like AutoDock. Align with experimental IC50 values (e.g., 8.5–10.7 µg/ml against HAV) to validate predictions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- Case Study : Schiff base derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) exhibit enhanced antiviral activity due to increased electrophilicity and binding affinity to viral enzymes .

- Data Interpretation : Compare IC50 values across derivatives (e.g., 4-chloro vs. 4-bromo substituents) using dose-response curves and statistical tools (e.g., GraphPad Prism).

Q. What strategies optimize reaction yields in large-scale syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes during condensation .

- Catalysis : Add acetic acid (0.05 mL) to accelerate imine formation in reflux conditions .

- Work-Up : Use ice-cold water to precipitate products and reduce byproduct contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。